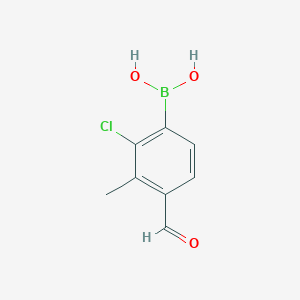
2-Chlor-4-formyl-3-methylphenylboronsäure
Übersicht
Beschreibung
“2-Chloro-4-formyl-3-methylphenylboronic acid” is a chemical compound with the molecular formula C8H8BClO3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. The Suzuki-Miyaura coupling is a common method used for creating carbon-carbon bonds using boronic acids . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-formyl-3-methylphenylboronic acid” consists of a phenyl ring substituted with a chloro group, a formyl group, and a methyl group . The boronic acid group is attached to the phenyl ring .Chemical Reactions Analysis
Boronic acids are versatile compounds in organic synthesis. They can undergo a variety of reactions, including Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction . Protodeboronation of pinacol boronic esters has also been reported .Physical And Chemical Properties Analysis
“2-Chloro-4-formyl-3-methylphenylboronic acid” is a solid at room temperature . It has a molecular weight of 198.41 .Wissenschaftliche Forschungsanwendungen
Baustein in der organischen Synthese
“2-Chlor-4-formyl-3-methylphenylboronsäure” ist ein wertvoller Baustein in der organischen Synthese . Es wird häufig bei der Herstellung verschiedener organischer Verbindungen aufgrund seiner Stabilität und Reaktivität verwendet .
Suzuki-Miyaura-Kupplung
Diese Verbindung spielt eine bedeutende Rolle bei der Suzuki-Miyaura-Kupplung , einer Art palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Chemie weit verbreitet ist zur Synthese von Biarylverbindungen .
Protodeboronierung
Es kann bei der Protodeboronierung von Pinacolboronsäureestern verwendet werden . Dieser Prozess ist Teil einer formalen Anti-Markovnikov-Alken-Hydromethylierung, einer wertvollen Transformation in der organischen Synthese .
Synthese von Biarylamiden
Die Verbindung kann bei der Synthese von Biarylamiden verwendet werden . Es wurde festgestellt, dass Biarylamide eine muskarinische Acetylcholinrezeptor-Subtyp-M1-agonistische Aktivität zeigen .
Herstellung von Hydroxyphenylnaphtholen
Es kann bei der Herstellung von Hydroxyphenylnaphtholen verwendet werden . Diese Verbindungen sind dafür bekannt, die 17ß-Hydroxysteroid-Dehydrogenase Typ 2 zu hemmen, ein Enzym, das am Metabolismus von Sexualhormonen beteiligt ist .
Herstellung von axial-chiralen Biarylphosphonaten
Die Verbindung kann bei der Herstellung von axial-chiralen Biarylphosphonaten verwendet werden . Dieser Prozess beinhaltet eine asymmetrische Suzuki-Kupplung, die von Palladiumkomplexen katalysiert wird .
Safety and Hazards
The safety data sheet for “2-Chloro-4-formyl-3-methylphenylboronic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust or fumes, avoid contact with skin and eyes, and to use personal protective equipment .
Zukünftige Richtungen
Boronic acids and their derivatives have found extensive use in organic synthesis, medicinal chemistry, and materials science . The development of new synthetic methods and applications involving boronic acids is an active area of research . Therefore, “2-Chloro-4-formyl-3-methylphenylboronic acid” and similar compounds may have potential for future research and applications.
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-4-formyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 2-Chloro-4-formyl-3-methylphenylboronic acid interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathway primarily affected by 2-Chloro-4-formyl-3-methylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds .
Result of Action
The molecular and cellular effects of 2-Chloro-4-formyl-3-methylphenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This results in the synthesis of new organic compounds, contributing to various chemical reactions and processes .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-formyl-3-methylphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a crucial role, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other chemical groups .
Eigenschaften
IUPAC Name |
(2-chloro-4-formyl-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5-6(4-11)2-3-7(8(5)10)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEPSLHUTAEFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C=O)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



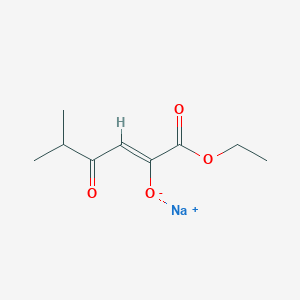

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)

![4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1466069.png)


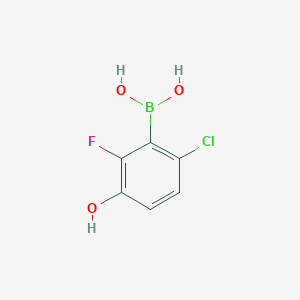

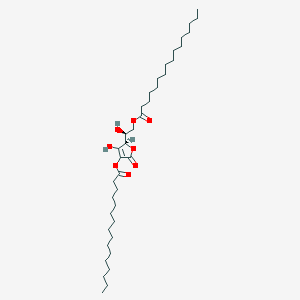
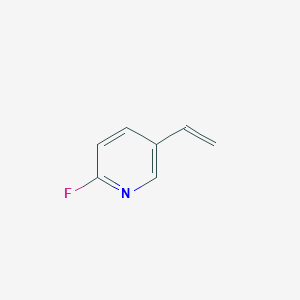
![1-[(Tert-butoxy)carbonyl]-3-(ethoxycarbonyl)azetidine-3-carboxylic acid](/img/structure/B1466081.png)
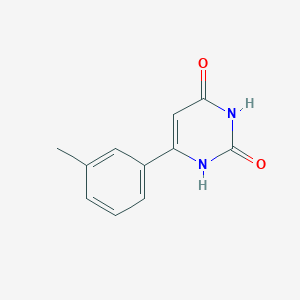
amine](/img/structure/B1466086.png)